methyl (2Z)-3-(4-bromophenyl)-2-cyanobut-2-enoate
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Overview
Description
Methyl (2Z)-3-(4-bromophenyl)-2-cyanobut-2-enoate is an organic compound with a complex structure that includes a bromophenyl group, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(4-bromophenyl)-2-cyanobut-2-enoate typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the cyano group and the double bond in the but-2-enoate moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(4-bromophenyl)-2-cyanobut-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while addition reactions can produce saturated or unsaturated compounds with different functional groups .
Scientific Research Applications
Methyl (2Z)-3-(4-bromophenyl)-2-cyanobut-2-enoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(4-bromophenyl)-2-cyanobut-2-enoate involves its interaction with various molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyano and ester groups can form hydrogen bonds and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (4-bromophenyl)acetate: Similar structure but lacks the cyano and double bond groups.
Ethyl (4-bromophenyl)acetate: Similar to methyl (4-bromophenyl)acetate but with an ethyl ester group instead of a methyl ester.
Methyl 4-methoxyphenylacetate: Contains a methoxy group instead of a bromine atom.
Properties
IUPAC Name |
methyl (Z)-3-(4-bromophenyl)-2-cyanobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8(11(7-14)12(15)16-2)9-3-5-10(13)6-4-9/h3-6H,1-2H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGNPQKVVGSIS-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)OC)/C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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